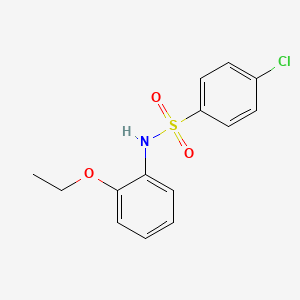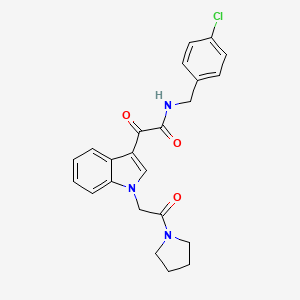![molecular formula C17H13ClFN3O2 B2465615 N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide CAS No. 1115933-32-8](/img/structure/B2465615.png)
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-3-furamide, commonly known as CMF-019, is a novel compound that has been recently discovered and synthesized. It falls under the category of oxadiazole derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of CMF-019 involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and inflammation. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. CMF-019 also inhibits the activation of STAT3, a transcription factor that plays a key role in cancer development and progression.
Biochemical and Physiological Effects:
CMF-019 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CMF-019 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the levels of oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMF-019 is its high potency and selectivity towards cancer cells and inflammatory cells. It has also shown low toxicity and good pharmacokinetic properties in animal studies. However, one of the limitations of CMF-019 is its poor solubility, which may limit its use in some experimental settings.
Future Directions
There are several future directions for the study of CMF-019. One of the areas of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the study of its potential use in combination therapy with other anti-cancer or anti-inflammatory drugs. In addition, further studies are needed to understand the mechanism of action of CMF-019 and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of CMF-019 involves the reaction of 4-chlorobenzohydrazide with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in the presence of anhydrous potassium carbonate and DMF to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-4-chlorobenzohydrazide. This intermediate is then reacted with 3-(furan-2-yl)propanoic acid in the presence of EDCI and DMAP to form the final product, CMF-019.
Scientific Research Applications
CMF-019 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMF-019 has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMF-019 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVATVXEHHUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

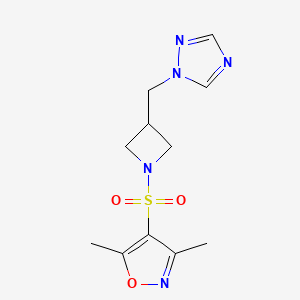
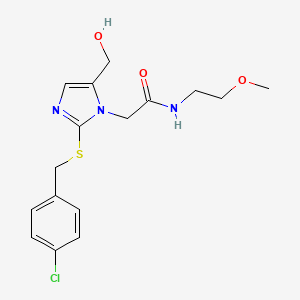
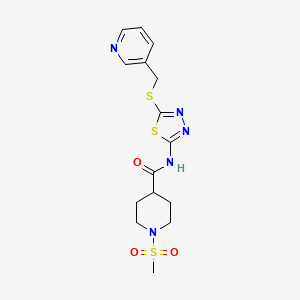
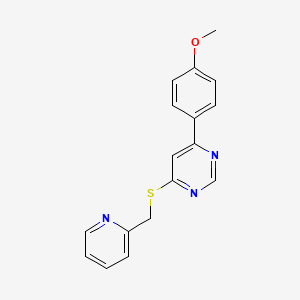

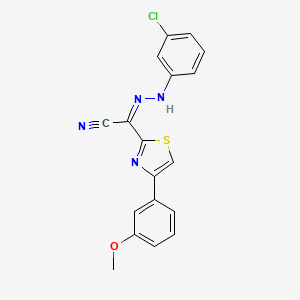
![ethyl 2-(2,6-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2465543.png)

![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)

![ethyl 1-(4-chlorobenzyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2465549.png)
